molecular formula C22H25ClN6O2 B2547404 1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride CAS No. 1179438-62-0

1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

Cat. No. B2547404
CAS RN: 1179438-62-0
M. Wt: 440.93
InChI Key: XMZZXPCQYHFXGN-UHFFFAOYSA-N
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Description

1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C22H25ClN6O2 and its molecular weight is 440.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis for Medicinal Chemistry : A study detailed an efficient synthesis route for Aprepitant, an NK(1) receptor antagonist, where a compound with a similar structural framework to the query compound was used. This synthesis involved several steps, including condensation, coupling, and crystallization-induced asymmetric transformation, demonstrating the compound's relevance in the synthesis of clinically significant molecules (Brands et al., 2003).

  • Antibacterial Activity : Compounds related to the query have been synthesized under microwave irradiation and tested for antibacterial activity, showcasing the potential of these compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Novel Synthetic Routes and Chemical Transformations

  • Microwave-Assisted Synthesis : A study focused on the microwave-assisted synthesis of pyrimidines and thiazolidinones from morpholinophenyl ethanone, indicating innovative approaches to synthesizing complex molecules efficiently (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Biginelli Reaction : The synthesis of novel dihydropyrimidinone derivatives containing a morpholine moiety through a one-pot Biginelli synthesis was reported, illustrating the versatility of morpholine derivatives in heterocyclic chemistry (Bhat et al., 2018).

Medicinal Chemistry Applications

  • Neurokinin-1 Receptor Antagonists : Research into compounds structurally similar to the query compound has led to the development of orally active, water-soluble neurokinin-1 receptor antagonists suitable for treating conditions like emesis and depression, highlighting the compound's therapeutic potential (Harrison et al., 2001).

  • Anticonvulsant Activity : A series of 3-aminopyrroles, synthesized starting from acetophenone derivatives (related structurally to the query compound), showed significant anticonvulsant activity with a lack of neurotoxicity, indicating their potential as safer anticonvulsant drugs (Unverferth et al., 1998).

properties

IUPAC Name

1-[3-[[4-(3-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2.ClH/c1-15-5-3-7-18(13-15)23-20-25-21(24-19-8-4-6-17(14-19)16(2)29)27-22(26-20)28-9-11-30-12-10-28;/h3-8,13-14H,9-12H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZZXPCQYHFXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

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